molecular formula C18H28N4O2 B5559325 1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone

1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone

Cat. No. B5559325
M. Wt: 332.4 g/mol
InChI Key: HRJRFWDDXSBVGL-UHFFFAOYSA-N
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Description

1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone, also known as AZD-0837, is a novel anticoagulant drug that has been developed by AstraZeneca. This drug has been designed to inhibit the activity of Factor Xa, which is an important enzyme involved in the coagulation cascade.

Scientific Research Applications

Iron-Catalysed Reductive Amination

An efficient method for the reductive amination of carbonyl derivatives using ω-amino fatty acids catalyzed by an iron complex was developed. This process allows the synthesis of various cyclic amines, including pyrrolidines, piperidines, and azepanes, with good functional group tolerance (Duo Wei et al., 2019).

Synthesis and Structural Analysis

The synthesis and X-ray structure analysis of 2-[cyano(aryl)methylene]-imidazolidines, hexahydropyrimidines, and hexahydro-1H-1,3-diazepines explored the tautomeric equilibrium between the ketene aminal form and the amidine form, contributing to the understanding of the structural dynamics of similar compounds (Zhi-tang Huang et al., 1988).

Mixed Ligand Concept

A study introduced a mixed ligand fac-tricarbonyl complex formula, demonstrating an approach to label bioactive molecules containing monodentate or bidentate donor sites. This has implications for the development of targeted therapeutic agents (S. Mundwiler et al., 2004).

Pharmacological Evaluation

Research on 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists has identified key pharmacophoric elements. This contributes to the understanding of how structural elements influence pharmacological activity, which is relevant for the development of new drugs (T. Matsui et al., 1992).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, both imidazoles and triazoles inhibit C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes .

Safety and Hazards

Imidazole and its derivatives can have various safety and hazard profiles depending on their specific structures. For example, 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde can cause severe skin burns and eye damage .

properties

IUPAC Name

1-[3-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-20-14-9-19-18(20)15-6-11-22(12-7-15)17(24)8-13-21-10-4-2-3-5-16(21)23/h9,14-15H,2-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJRFWDDXSBVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)CCN3CCCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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